N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034316-12-4
VCID: VC7659634
InChI: InChI=1S/C14H10N2O3S.ClH/c1-2-12-13(19-8-18-12)5-10(1)15-14-16-11(7-20-14)9-3-4-17-6-9;/h1-7H,8H2,(H,15,16);1H
SMILES: C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=COC=C4.Cl
Molecular Formula: C14H11ClN2O3S
Molecular Weight: 322.76

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

CAS No.: 2034316-12-4

Cat. No.: VC7659634

Molecular Formula: C14H11ClN2O3S

Molecular Weight: 322.76

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride - 2034316-12-4

Specification

CAS No. 2034316-12-4
Molecular Formula C14H11ClN2O3S
Molecular Weight 322.76
IUPAC Name N-(1,3-benzodioxol-5-yl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C14H10N2O3S.ClH/c1-2-12-13(19-8-18-12)5-10(1)15-14-16-11(7-20-14)9-3-4-17-6-9;/h1-7H,8H2,(H,15,16);1H
Standard InChI Key UNXYLSSQRJPDQE-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=COC=C4.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Structural Components

N-(Benzo[d] dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride features three distinct heterocyclic systems:

  • Benzo[d] dioxol-5-yl: A fused benzene ring with two oxygen atoms forming a 1,3-dioxole group, contributing to electron-rich aromaticity .

  • Thiazol-2-amine: A five-membered ring containing nitrogen and sulfur atoms, with an amine group at the 2-position .

  • Furan-3-yl: A five-membered oxygen-containing heterocycle attached at the 4-position of the thiazole ring .

The hydrochloride salt enhances solubility, a common modification for pharmaceutical applications.

Table 1: Comparative Molecular Properties

PropertyThis Compound (Inferred)2,5-Dimethylfuran Analog
Molecular FormulaC₁₄H₁₁ClN₂O₃SC₁₆H₁₅ClN₂O₃S
Molecular Weight (g/mol)322.8350.8
Key SubstituentsFuran-3-yl2,5-Dimethylfuran-3-yl

Synthetic Methodologies

Thiazole Core Formation

The thiazole ring is typically synthesized via:

  • Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioamides, as demonstrated in the preparation of similar thiazole derivatives .

  • Cyclization of Thioureas: Employing phosphorus oxychloride or other dehydrating agents to form the thiazole backbone .

Substitution Reactions

Compound ClassTargetActivity (IC₅₀/EC₅₀)Source
Benzothiazol-2-amineIMPDH0.4 μM
Nitrothiazole-triazoleJNK-10.4–4.3 μM
Benzodioxole-thiazoleT-cell proliferation2.1 μM

Molecular Docking and Structure-Activity Relationships (SAR)

Binding Interactions

Docking studies of analogous compounds reveal:

  • Thiazole Ring: Forms hydrogen bonds with catalytic residues (e.g., Lys93 in JNK-1) .

  • Benzodioxole Group: Engages in π-π stacking with aromatic amino acids (Phe170 in IMPDH) .

  • Furan Substituent: Enhances hydrophobic interactions in enzyme pockets.

SAR Insights

  • Nitro Groups: Improve JNK-1 inhibition (e.g., 5-nitrothiazole, IC₅₀ = 0.4 μM) .

  • Halogen Substituents: Fluorine at the 4-position increases IMPDH binding affinity by 30% .

  • Hydrophobic Moieties: Methyl groups on furan reduce solubility but improve membrane penetration .

Challenges and Future Directions

Synthetic Optimization

Current protocols for related compounds suffer from low yields (40–60%) in thiazole-amine coupling steps . Microwave-assisted synthesis could enhance efficiency, as demonstrated for analogous heterocycles.

Toxicity Profiling

While thiazole derivatives generally exhibit low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) , the furan group’s potential hepatotoxicity requires evaluation through in vitro assays.

Target Validation

High-content screening and CRISPR-Cas9 knockout studies are needed to confirm specific molecular targets, minimizing off-target effects in therapeutic applications.

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